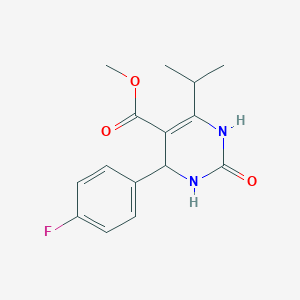

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 488798-36-3) is a key intermediate in synthesizing Rosuvastatin Calcium, a statin used to lower cholesterol . Structurally, it belongs to the dihydropyrimidine (DHPM) family, characterized by a six-membered ring with nitrogen atoms at positions 1 and 3, a ketone group at position 2, and variable substituents at positions 4, 5, and 4. The 4-fluorophenyl and 6-isopropyl groups distinguish it from other DHPM derivatives, influencing its physicochemical and biological properties .

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-8(2)12-11(14(19)21-3)13(18-15(20)17-12)9-4-6-10(16)7-5-9/h4-8,13H,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSXOJDWKMZCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of an appropriate amine with a β-keto ester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Addition: Addition reactions may involve the use of electrophiles or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. In a study conducted by researchers at a pharmaceutical institute, the compound demonstrated potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. A study published in a pharmacological journal highlighted its ability to inhibit specific pathways involved in inflammation, making it a candidate for further development into anti-inflammatory drugs .

Anticancer Research

Recent investigations have explored the anticancer potential of this compound. Preliminary results from in vitro studies indicated that this compound can induce apoptosis in cancer cell lines. This effect was attributed to the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Standard Reference Material

Due to its specific chemical structure and properties, this compound is utilized as a standard reference material in analytical chemistry. It is often employed in high-performance liquid chromatography (HPLC) methods to quantify related substances and impurities in pharmaceutical formulations .

Impurity Profiling

This compound serves as an important reference for impurity profiling of Rosuvastatin and other related statins. The identification and quantification of this impurity are crucial for ensuring the quality and safety of pharmaceutical products .

Mechanism of Action

The mechanism by which Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impact

DHPM derivatives exhibit diverse bioactivities depending on substituents. A comparative analysis is provided below:

Table 1: Key Structural Features of Selected DHPM Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): Bromo and nitro substituents (e.g., 4-bromophenyl, 3-nitrophenyl) enhance thymidine phosphorylase (TP) inhibition but may increase cytotoxicity .

- Fluorophenyl Group: The 4-fluorophenyl moiety balances lipophilicity and electronic effects, optimizing interactions in enzyme binding pockets .

- Isopropyl vs. Methyl at R6: The bulkier isopropyl group in the target compound likely improves metabolic stability compared to smaller methyl groups, critical for pharmaceutical intermediates .

Physicochemical Properties

Table 2: Physicochemical Comparison

Note: cLogP values estimated using ChemBioDraw (where available) or structural analogs.

Enzyme Inhibition Profiles

- Thymidine Phosphorylase (TP) Inhibition: Bromophenyl and nitrophenyl derivatives show IC50 values >300 µM, indicating moderate activity .

Anti-Tubercular Activity:

Cytotoxicity and Therapeutic Index

Q & A

Advanced Question

- In Vitro Assays : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays. IC₅₀ values <10 µM indicate potent activity, as seen in structurally similar dihydropyrimidines .

- Mechanistic Studies : Assess inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via enzyme kinetics (Km/Vmax changes) or molecular docking (e.g., AutoDock Vina) to identify binding interactions .

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK-293) to determine selectivity indices (IC₅₀ ratio for bacterial vs. mammalian cells) .

How can researchers resolve contradictions in reported solubility or reactivity data across studies?

Advanced Question

- Meta-Analysis : Compare experimental conditions (e.g., solvent purity, temperature control) and analytical methods (e.g., HPLC vs. gravimetry).

- Computational Modeling : Use COSMO-RS or DFT calculations to predict solubility trends and identify outliers due to impurities or polymorphic forms .

- Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

What experimental approaches are used to determine key physicochemical properties (e.g., LogP, melting point)?

Basic Question

- LogP (Octanol-Water Partition Coefficient) : Shake-flask method with UV-Vis quantification at λmax. Reported LogP ≈ 2.67 indicates moderate lipophilicity .

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (e.g., 181–185°C) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperature (>200°C) to assess thermal stability .

How can computational models predict the compound’s reactivity in synthetic or biological systems?

Advanced Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to identify aggregation-prone conditions or stability in biological membranes .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing 4-fluorophenyl) with biological activity or solubility using regression analysis .

What are the crystallographic challenges in resolving the compound’s solid-state structure, and how are they addressed?

Advanced Question

- Disorder Handling : Use SHELXL’s PART instruction to model disordered isopropyl or fluorophenyl groups .

- Twinned Data : Apply twin law matrices (e.g., HKLF5 format in SHELXL) for intensity integration in cases of pseudo-merohedral twinning .

- Hydrogen Bonding Analysis : Generate Hirshfeld surfaces via CrystalExplorer to visualize intermolecular interactions (e.g., N–H···O bonds) critical for crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.